2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
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Overview
Description
2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is a biochemical reagent primarily used in glycobiology research. This compound is involved in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems . It is a derivative of D-glucitol, modified to include isopropylidene and trityl protective groups, which enhance its stability and reactivity in various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol typically involves the protection of hydroxyl groups in D-glucitolThe reaction conditions often include the use of acidic catalysts and solvents like chloroform and ethyl acetate . The compound is then purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The trityl and isopropylidene groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Acidic or basic conditions, along with specific catalysts, facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trityl-protected aldehydes, while reduction can regenerate the parent alcohol .
Scientific Research Applications
2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is widely used in:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of glycan-protein interactions and glycan biosynthesis.
Medicine: As a model compound in the development of carbohydrate-based drugs.
Industry: In the production of glycan-based materials and as a standard in analytical techniques
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes and proteins involved in glycan biosynthesis and degradation. It acts as a substrate or inhibitor in these biochemical pathways, thereby modulating the activity of glycosyltransferases and glycosidases . The protective groups enhance its stability and specificity, allowing for precise control in experimental settings.
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-D-glucofuranose: Another protected sugar derivative used in similar research applications.
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol: A closely related compound with an additional acetyl group, used in biomedical research.
Uniqueness
2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is unique due to its specific protective groups, which provide enhanced stability and reactivity. This makes it particularly useful in glycobiology research, where precise control over glycan structures is essential .
Properties
IUPAC Name |
(4aS,6R,7S)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O5/c1-27(2)30-19-24-26(33-27)25(29)23(32-24)18-31-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3/t23-,24+,25+,26?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJKCDWHERTVGS-VHNWMKGBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2C(O1)[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676217 |
Source
|
Record name | (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65758-50-1 |
Source
|
Record name | (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying the conformations of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and its derivatives?
A1: Understanding the conformations of this compound and its derivatives is crucial because the three-dimensional shape of a molecule dictates how it interacts with other molecules. [] For example, in the context of drug discovery, knowing the preferred conformations of a molecule can help predict its binding affinity to target proteins and guide the design of more potent and selective drug candidates.
Q2: What kind of spectroscopic data might be used to characterize this compound and its derivatives?
A2: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize the structure of organic molecules. [] NMR can provide information about the connectivity and spatial arrangement of atoms within the molecule, while IR spectroscopy can identify functional groups present based on their characteristic vibrations.
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